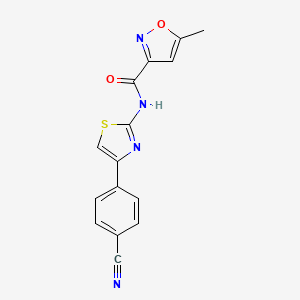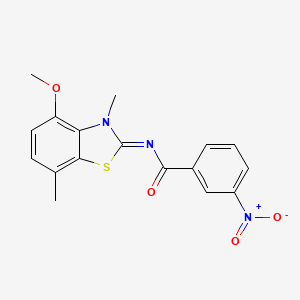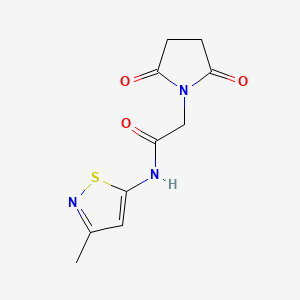
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule that contains a pyrrolidine ring, a chloropyridine group, and a diphenylethanone group . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used in medicinal chemistry . Chloropyridine is a derivative of pyridine, a six-membered ring with one nitrogen atom, where one hydrogen atom is replaced by a chlorine atom . Diphenylethanone, also known as benzophenone, is a common moiety in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring, for example, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the chloropyridine group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and chloropyridine group might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Researchers have explored various synthetic pathways and reactivity profiles of compounds that share structural similarities with the compound of interest. For example, the study by Sosnovskikh et al. (2014) details the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions, demonstrating the chemical versatility and potential application of pyrrolidine derivatives in creating complex organic frameworks (Sosnovskikh et al., 2014).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers, as reported by Sotzing et al. (1996), highlights the application of pyrrolidine derivatives in the field of materials science, particularly in the creation of new electronic materials with potential utility in various technological applications (Sotzing et al., 1996).
Photophysical Properties
The study on chlorophyll derivatives appending a pyridyl group by Yamamoto and Tamiaki (2015) provides insights into the optical properties and potential applications of chlorophyll-based compounds in photophysical and photochemical studies, offering a basis for exploring similar properties in related compounds (Yamamoto & Tamiaki, 2015).
Ferromagnetic Coupling
Chaler et al. (1994) investigated the ferromagnetic coupling between two persistent carbon radical centers, offering a glimpse into the potential applications of pyridine derivatives in the development of materials with unique magnetic properties (Chaler et al., 1994).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could be conducted to optimize its structure, improve its synthesis, and test its efficacy and safety .
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-15-25-13-11-21(20)28-19-12-14-26(16-19)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHBHMGCCEAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)
